molecular formula C9H10F3N B13201044 2,4,6-trifluoro-N-(propan-2-yl)aniline

2,4,6-trifluoro-N-(propan-2-yl)aniline

Cat. No.: B13201044
M. Wt: 189.18 g/mol
InChI Key: RDMFFXVJURTFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N It is a trifluoromethyl-substituted aniline derivative, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions on the benzene ring, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trifluoro-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2,4,6-trifluoroaniline with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the carbon atom of the isopropyl halide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6-Trifluoro-N-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-trifluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoroaniline: Similar structure but lacks the isopropyl group.

    2,6-Difluoroaniline: Contains two fluorine atoms instead of three.

    4-Trifluoromethylaniline: Has a single trifluoromethyl group at the para position.

Uniqueness

2,4,6-Trifluoro-N-(propan-2-yl)aniline is unique due to the combination of trifluoromethyl groups and the isopropyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2,4,6-trifluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H10F3N/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5,13H,1-2H3

InChI Key

RDMFFXVJURTFCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.